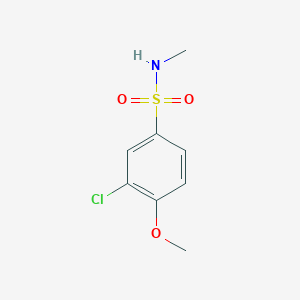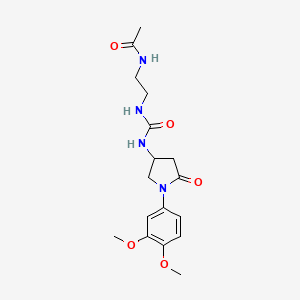![molecular formula C11H10N2O2S B2996916 2-[Methyl(phenyl)amino]-1,3-thiazole-5-carboxylic acid CAS No. 1339523-57-7](/img/structure/B2996916.png)
2-[Methyl(phenyl)amino]-1,3-thiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Methyl(phenyl)amino]-1,3-thiazole-5-carboxylic acid is an intriguing heterocyclic compound featuring a thiazole ring substituted with a carboxylic acid group
作用機序
Target of Action
Compounds with similar structures, such as phenethylamine, have been found to interact with trace amine-associated receptor 1 (taar1) and vesicular monoamine transporter 2 (vmat2) in monoamine neurons .
Mode of Action
Based on its structural similarity to phenethylamine, it might regulate monoamine neurotransmission by binding to taar1 and inhibiting vmat2 . This interaction could lead to changes in the neurotransmitter levels in the brain, affecting various physiological processes.
Biochemical Pathways
Phenethylamine, a structurally similar compound, is involved in the metabolism of the essential amino acid phenylalanine . Phenylalanine is a precursor for tyrosine, dopamine, norepinephrine, and epinephrine, which are crucial for various physiological functions .
Result of Action
Based on its potential interaction with taar1 and vmat2, it might influence neurotransmitter levels in the brain, potentially affecting mood, cognition, and other neurological functions .
準備方法
Synthetic Routes and Reaction Conditions: Several synthetic routes exist for preparing 2-[Methyl(phenyl)amino]-1,3-thiazole-5-carboxylic acid. One common approach involves the cyclization of appropriate precursors such as α-haloketones with thiourea or thioamide derivatives. Specific conditions, including solvent choice (e.g., ethanol or water) and temperature control, are crucial in ensuring the successful formation of the thiazole ring.
Industrial Production Methods: For large-scale production, employing continuous flow chemistry can improve yield and efficiency. Utilizing solid-phase synthesis techniques and optimizing catalysts for cyclization reactions also play a critical role in industrial setups.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction processes typically target the thiazole ring or the carboxylic acid group.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the methyl(phenyl)amino group or the thiazole core.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents or alkylating reagents under mild conditions.
Major Products:
Oxidized derivatives (e.g., sulfoxides, sulfones)
Reduced forms (e.g., alcohols)
Substituted analogs with modified functional groups
科学的研究の応用
2-[Methyl(phenyl)amino]-1,3-thiazole-5-carboxylic acid finds applications in various fields due to its unique structural features:
Chemistry: Used as a building block in organic synthesis, facilitating the construction of more complex molecules.
Biology: Serves as a precursor in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators.
Medicine: Potentially useful in designing pharmaceutical agents for treating infections and other diseases.
Industry: Incorporated into formulations for agrochemicals and as an intermediate in material science applications.
類似化合物との比較
2-[Methyl(phenyl)amino]-1,3-thiazole-5-carboxylic acid stands out compared to similar thiazole-based compounds due to its unique substitution pattern:
2-(4-Methylphenyl)thiazole-5-carboxylic acid
2-Phenylamino-1,3-thiazole-5-carboxylic acid
While these compounds share the thiazole core, the distinct substituents on the amino group influence their chemical properties, reactivity, and applications. This compound's specific arrangement enables unique interactions and reactivity profiles, making it valuable in specialized applications.
特性
IUPAC Name |
2-(N-methylanilino)-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-13(8-5-3-2-4-6-8)11-12-7-9(16-11)10(14)15/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDMTDMWPMWXGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC=C(S2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
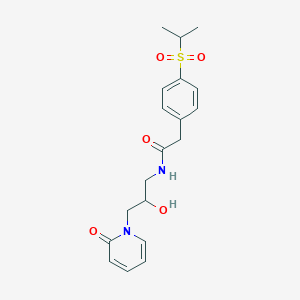
![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2996834.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanoic acid](/img/structure/B2996835.png)
![2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2996838.png)
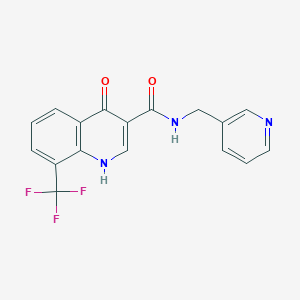
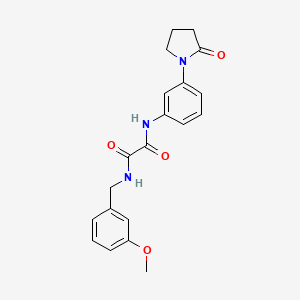
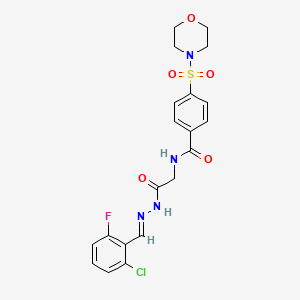

![4-chloro-2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2996846.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-3-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2996849.png)
![3-{5-Cyclopropanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-cyclopropylpyridazine](/img/structure/B2996851.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2996853.png)
